4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Descripción general

Descripción

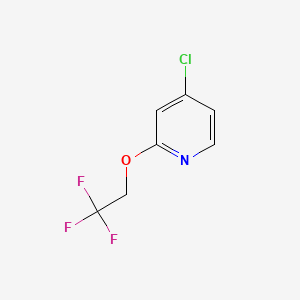

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H5ClF3NO. It is a pyridine derivative characterized by the presence of a chloro group at the 4-position and a trifluoroethoxy group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-chloro-4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study on similar trifluoromethylpyridine derivatives demonstrated their effectiveness against various bacterial strains. For instance, a series of trifluoromethylpyridine amide derivatives were synthesized and tested for antibacterial activity, with some exhibiting minimum inhibitory concentration (MIC) values as low as 9 µg/mL against resistant strains .

Anticancer Potential

Pyridine derivatives have also been investigated for their anticancer activities. Certain compounds have shown promising results in inhibiting tumor growth in vitro. For example, the introduction of various substituents on the pyridine ring has been linked to enhanced cytotoxicity against cancer cell lines such as MCF7 and HL60 . The structural modifications can significantly influence the biological activity, suggesting that 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine could be a candidate for further studies in cancer therapeutics.

Agricultural Science

Herbicidal Properties

The compound's efficacy as a herbicide has been documented in several patents. For instance, formulations containing pyridine derivatives have been shown to effectively control various weed species without adversely affecting crop yields . The unique trifluoroethoxy group enhances the compound's stability and activity in agricultural applications.

Materials Science

Synthesis of Functional Materials

this compound can serve as a precursor in the synthesis of functional materials. Its ability to form stable complexes with metals makes it valuable in catalysis and material science. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties .

Data Tables

Case Studies

-

Antimicrobial Study

A recent study explored the antibacterial effects of various trifluoromethylpyridine derivatives. The results indicated that modifications to the pyridine structure could lead to significant increases in antibacterial potency against resistant strains of bacteria . -

Herbicidal Efficacy

In agricultural trials, formulations containing this compound demonstrated effective control over common weed species while maintaining crop safety. This highlights its potential as a selective herbicide in modern agriculture . -

Material Development

Research into polymer composites incorporating this pyridine derivative revealed enhanced mechanical properties and thermal resistance compared to standard materials. This opens avenues for its use in high-performance applications where durability is essential .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to modulate various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

- 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine

- 4-Chloro-2-(trifluoromethyl)pyridine

- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Comparison: 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific positioning of the chloro and trifluoroethoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in scientific research and industry .

Actividad Biológica

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a trifluoroethoxy group. The presence of these substituents enhances its lipophilicity, which is crucial for its interaction with biological membranes. The molecular formula is , with a molecular weight of approximately 225.6 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoroethoxy group facilitates the compound's penetration into cells, allowing it to modulate various biochemical pathways. This modulation can lead to anti-inflammatory and antimicrobial effects, among other activities .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values ranging from 1 to 16 µg/mL against specific strains .

- Comparison with Standard Drugs : In comparative studies, certain derivatives of this compound have shown higher antibacterial activity than traditional antibiotics .

Insecticidal Activity

The compound has also been investigated for its insecticidal properties. Studies have demonstrated that modifications at the 4 and 6 positions on the pyrimidine ring significantly affect larvicidal activity:

- Larvicidal Efficacy : A derivative exhibited 100% larval mortality at a concentration of 0.5 µg/mL, showcasing its potential as an effective insecticide .

- Structure-Activity Relationship : The presence of electron-withdrawing groups like trifluoroethoxy enhances insecticidal activity compared to halogen substitutions .

Case Studies

-

Antimicrobial Efficacy : A study assessed the efficacy of various trifluoromethylpyridine derivatives against resistant bacterial strains. The results indicated that compounds with the trifluoroethoxy group showed enhanced activity compared to their non-fluorinated counterparts.

Compound MIC (µg/mL) Activity A 1 High B 8 Moderate C 32 Low -

Insecticidal Activity : Research on larvicidal effects revealed that compounds with the trifluoroethoxy group consistently outperformed others in terms of mortality rates.

Compound Concentration (µg/mL) Mortality (%) D 0.5 100 E 10 70 F 600 5

Propiedades

IUPAC Name |

4-chloro-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-1-2-12-6(3-5)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUDIOBRPUWRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744869 | |

| Record name | 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-11-7 | |

| Record name | Pyridine, 4-chloro-2-(2,2,2-trifluoroethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.